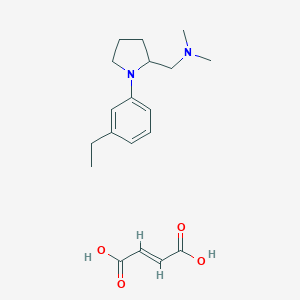

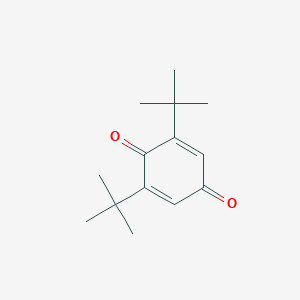

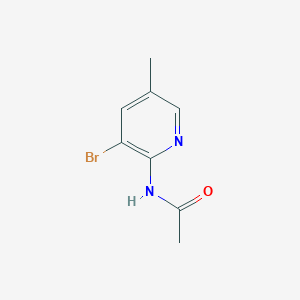

3-Des(allylthio)methyl-3-chloromethyl Althiazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Deep Eutectic Solvents: Fundamentals and Applications

DESs are emerging as a promising class of solvents with significantly depressed melting points compared to their constituent components. They are inexpensive and offer tunable physicochemical properties. The lack of a predictive understanding of the microscopic mechanisms governing their structure-property relationships is an ongoing research gap. The complex hydrogen bonding in DESs is pivotal to their melting point depressions and physicochemical properties, necessitating further study to develop a fundamental framework for understanding these solvents (Hansen et al., 2020).

Dissolution of Cellulose

The dissolution of cellulose using ionic liquids (IL) and DESs allows for the comprehensive dissolution of cellulose. Chloride-based ILs are suitable solvents for this purpose, with DESs emerging as a green alternative to conventional solvents. This application is significant in the fine chemical, pharmaceutical, and food industries, despite challenges related to toxicity, purity, and cost (Mohd et al., 2017).

Extraction of Phenolic Compounds

Recent studies have highlighted DESs as greener alternatives to common organic solvents for extracting bioactive compounds from natural sources. The addition of water to DESs and its effect on their physicochemical properties, such as polarity, viscosity, and acidity, is crucial in the extraction process. The nature of the hydrogen bond donor (HBD) significantly impacts the extraction efficiency of different phenolic compounds (Rente et al., 2021).

Green Solvent Applications

DESs are recognized for their low volatility, high solubility, and reduced toxicity, making them suitable for extracting bioactive compounds for nutritional, pharmaceutical, and various sector applications. They offer advantages over conventional solvent extraction methods, such as higher yield and better bioactivity results, showcasing their potential as eco-friendly extraction media (Dheyab et al., 2021).

Propriétés

IUPAC Name |

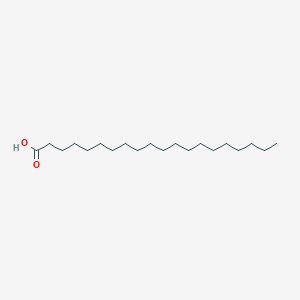

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKCYUSYWEDPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875786 |

Source

|

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Des(allylthio)methyl-3-chloromethyl Althiazide | |

CAS RN |

1824-47-1 |

Source

|

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)

![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)